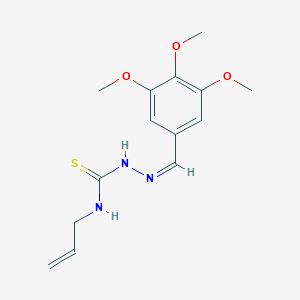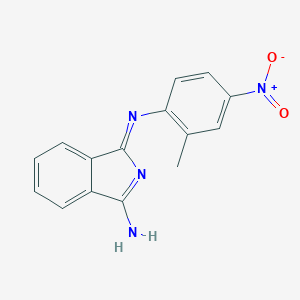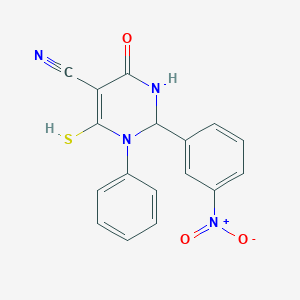![molecular formula C18H17N7O3 B255040 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide](/img/structure/B255040.png)
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Acetohydrazide and has been synthesized using different methods. The purpose of
Mecanismo De Acción
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes that are involved in the growth and replication of cancer cells, viruses, and bacteria. It has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on cancer cells, viruses, and bacteria. It has been found to inhibit the activity of certain enzymes that are involved in the growth and replication of cancer cells, viruses, and bacteria. It has also been found to induce apoptosis, which is a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide in lab experiments include its potential anticancer, antiviral, and antimicrobial activities. It is also relatively easy to synthesize and can be obtained in reasonable yields. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions related to 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide. One direction is to study its potential applications in other fields, such as agriculture and food science. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it inhibits the growth and replication of cancer cells, viruses, and bacteria. Moreover, future studies can focus on the development of more efficient and effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide has been achieved using different methods. One of the common methods is the reaction of 2,6-dioxopurine-3-carboxylic acid with hydrazine hydrate to form 2,6-dioxopurine-3-carbohydrazide. The resulting compound is then treated with indole-3-carboxaldehyde to form this compound. Other methods involve the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and antimicrobial activities. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus. Moreover, it has shown antimicrobial activity against various bacterial strains.
Propiedades
Fórmula molecular |
C18H17N7O3 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N//'-[(Z)-indol-3-ylidenemethyl]acetohydrazide |
InChI |
InChI=1S/C18H17N7O3/c1-23-16-15(17(27)24(2)18(23)28)25(10-20-16)9-14(26)22-21-8-11-7-19-13-6-4-3-5-12(11)13/h3-8,10,21H,9H2,1-2H3,(H,22,26)/b11-8+ |
Clave InChI |
QPDBCGFSKMAELI-DHZHZOJOSA-N |
SMILES isomérico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN/C=C/3\C=NC4=CC=CC=C43 |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NNC=C3C=NC4=CC=CC=C43 |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NNC=C3C=NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B254957.png)

![isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B254961.png)

![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)
![1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B254967.png)
![4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B254969.png)


![1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254974.png)
![Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B254977.png)
![3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254978.png)
![[2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B254979.png)
![3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254983.png)